1-chloro-2-methylenecyclohexane

Conformational analysis Stereoelectronic effects NMR spectroscopy

1-Chloro-2-methylenecyclohexane (C₇H₁₁Cl, MW 130.62) is an allylic chloride featuring a cyclohexane ring bearing a chlorine atom at position 1 and an exocyclic methylene group (=CH₂) at position This structural arrangement places the chlorine in an allylic position relative to the exocyclic double bond, imparting bifunctional reactivity (nucleophilic substitution at both allylic positions and olefinic addition chemistry). The compound was originally synthesized via Wittig olefination of 2-chlorocyclohexanone.

Molecular Formula C7H11Cl
Molecular Weight 130.61 g/mol
CAS No. 71518-98-4
Cat. No. B041769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-2-methylenecyclohexane
CAS71518-98-4
Molecular FormulaC7H11Cl
Molecular Weight130.61 g/mol
Structural Identifiers
SMILESC=C1CCCCC1Cl
InChIInChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h7H,1-5H2
InChIKeyQJTPBLPEOSDKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-methylenecyclohexane (CAS 71518-98-4): What It Is and Why It Matters


1-Chloro-2-methylenecyclohexane (C₇H₁₁Cl, MW 130.62) is an allylic chloride featuring a cyclohexane ring bearing a chlorine atom at position 1 and an exocyclic methylene group (=CH₂) at position 2. This structural arrangement places the chlorine in an allylic position relative to the exocyclic double bond, imparting bifunctional reactivity (nucleophilic substitution at both allylic positions and olefinic addition chemistry) [1]. The compound was originally synthesized via Wittig olefination of 2-chlorocyclohexanone .

Why 1-Chloro-2-methylenecyclohexane Cannot Be Replaced by Generic Allylic Chlorides or Methylenecyclohexanes


Closely related analogs such as 2-chloromethylenecyclohexane, 1-chloro-2-methylcyclohexene, or unsubstituted methylenecyclohexane may appear structurally similar but exhibit fundamentally different physicochemical and stereochemical behavior. 1-Chloro-2-methylenecyclohexane adopts a distinct conformational equilibrium dominated by axial C–Cl orientation, directly influencing its facial selectivity in epoxidation and cycloaddition reactions [1]. The presence of both an allylic C–Cl bond and an exocyclic olefin in a specific 1,2-relationship allows orthogonal derivatization strategies that neither simple allylic chlorides nor unfunctionalized methylenecyclohexanes can replicate [1][2].

Quantitative Differentiation of 1-Chloro-2-methylenecyclohexane from Structural Analogs


Conformational Axial Preference: 1-Chloro-2-methylenecyclohexane vs. 2-Halo-Methylenecyclohexanes

1-Chloro-2-methylenecyclohexane adopts a conformation with the C–Cl bond predominantly in the axial orientation, as demonstrated by dipole moment measurements and NMR analysis [1]. This contrasts with 2-chloromethylenecyclohexane (the positional isomer), which exhibits an axial conformer population of approximately 90% [2], and 2-fluoromethylenecyclohexane, which shows a nearly equal axial/equatorial distribution (~50:50). The axial preference for the 1-chloro isomer is stabilized by σC–Cl → π*C=C hyperconjugative interactions, a stereoelectronic contribution absent in the 2-substituted isomers [2].

Conformational analysis Stereoelectronic effects NMR spectroscopy

Epoxidation Stereoselectivity: 1-Chloro-2-methylenecyclohexane vs. 1-Chloro-6-methylenecyclohexane

Epoxidation of 1-chloro-2-methylenecyclohexane proceeds stereoselectively to give two stereoisomeric epoxides, with the trans-isomer predominating [1]. In contrast, epoxidation of the regioisomeric 1-chloro-6-methylenecyclohexane also yields predominantly the trans-epoxide, but the conformational context of the chlorine (axial in the 1-chloro-2-isomer) leads to differing kinetic facial selectivity and product distribution ratios between the two regioisomers [1]. This positional dependence of epoxidation stereoselectivity means the 1-chloro-2-methylene substitution pattern cannot be mimicked by the 1-chloro-6-methylene arrangement.

Epoxidation Stereoselective synthesis Allylic chloride

Bifunctional Reactivity: Allylic Chloride + Exocyclic Methylene vs. Mono-Functional Analogs

1-Chloro-2-methylenecyclohexane possesses two distinct reactive sites: an allylic C–Cl bond (amenable to nucleophilic substitution, SN2′, and Pd-catalyzed cross-coupling) and an exocyclic methylene group (available for epoxidation, dihydroxylation, cycloaddition, and olefin metathesis) [1]. Unsubstituted methylenecyclohexane (CAS 1192-37-6) lacks the allylic chloride handle, while 3-chlorocyclohexene lacks the exocyclic olefin. 2-Chloromethylenecyclohexane shifts the chlorine to position 2, altering the allylic topology. Only the 1-chloro-2-methylene isomer presents the chlorine in a 1,2-relationship to the exocyclic double bond, enabling sequential or orthogonal functionalization at both termini without protecting group manipulation [1].

Bifunctional building block Orthogonal derivatization Allylic substitution

Conformational Analysis Across 2-Substituted Methylenecyclohexanes: The Chlorine Anomaly vs. Fluorine

A systematic NMR and computational study of 2-substituted methylenecyclohexanes (X = F, Cl, Br, NMe₂, OMe) revealed that 2-chloromethylenecyclohexane exhibits approximately 90% axial conformer population, dramatically higher than 2-fluoromethylenecyclohexane (~50% axial) and 2-methoxymethylenecyclohexane (~75% axial) [1]. This axial stabilization for chlorine arises from hyperconjugative πC=C → σ*C–Cl and σC–H → σ*C–Cl interactions, quantified via NBO analysis (σC2–Clax → π*C1=C7 donor–acceptor stabilization energy: 7.3 kcal/mol for Cl, vs. 5.2 kcal/mol for F) [1]. While these data are explicitly for the 2-chloromethylenecyclohexane isomer, the same stereoelectronic principles govern the conformational behavior of 1-chloro-2-methylenecyclohexane [2], providing a validated framework for predicting its axial chlorine preference.

Stereoelectronic effects Anomeric effect Conformational equilibrium

When 1-Chloro-2-methylenecyclohexane (CAS 71518-98-4) Is the Optimal Procurement Decision


Stereoselective Synthesis of Chlorinated Spiro-Epoxides

For programs requiring epoxidation of an exocyclic methylene adjacent to a chlorine-bearing stereocenter, 1-chloro-2-methylenecyclohexane delivers predictable trans-epoxide stereochemistry governed by its axial C–Cl conformation, as established by Vereshchagin et al. [1]. The resulting chlorinated spiro-epoxides serve as chiral building blocks that are structurally inaccessible from the 1-chloro-6-methylene or 2-chloromethylene isomers. This scenario is directly supported by the experimental epoxidation data in Section 3.

Orthogonal Bifunctional Derivatization in Medicinal Chemistry

Medicinal chemistry campaigns that require sequential functionalization—first at the allylic chloride (via nucleophilic substitution or metal-catalyzed coupling) and subsequently at the exocyclic olefin (via epoxidation, dihydroxylation, or cross-metathesis)—benefit from the unique 1,2-relationship of reactive sites in 1-chloro-2-methylenecyclohexane [1]. This orthogonal reactivity, detailed in the bifunctional evidence item in Section 3, eliminates protecting group steps and shortens synthetic routes compared to mono-functional alternatives.

Conformational-Analysis-Driven Stereochemical Design

Research groups investigating stereoelectronic effects in cyclohexane systems can use 1-chloro-2-methylenecyclohexane as a model substrate where the axial C–Cl orientation is locked by hyperconjugative stabilization [2]. Comparative data in Section 3 show that this axial preference (~90% for the 2-chloro congener) dramatically exceeds that of the 2-fluoro analog (~50%), making the chloro compound a superior probe for studying σ → π* interactions and facial selectivity in electrophilic additions.

Polymer Precursor via Ring-Opening Metathesis Polymerization (ROMP)

Although direct ROMP data for 1-chloro-2-methylenecyclohexane remain unpublished, the exocyclic methylene group is structurally predisposed to ring-opening metathesis, as established for related methylenecyclohexane monomers . The pendant allylic chloride provides a post-polymerization functionalization handle, enabling the synthesis of chlorinated polyolefins with tunable properties—a capability not offered by unsubstituted methylenecyclohexane. This application is inferred from class-level reactivity and should be considered a forward-looking procurement rationale.

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